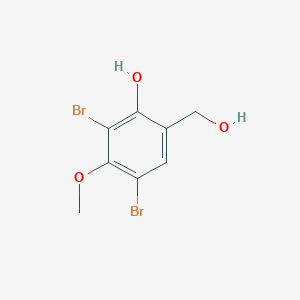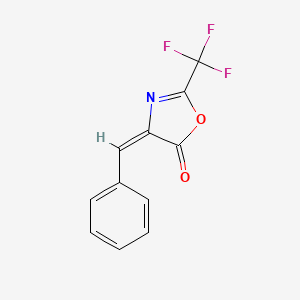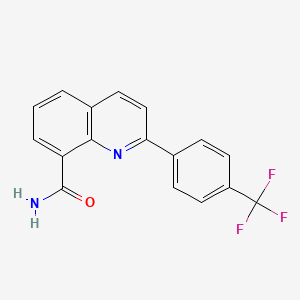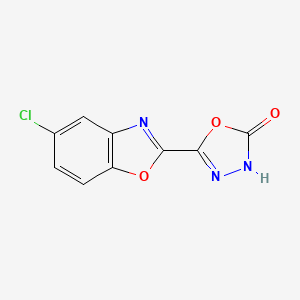
5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one: is a chemical compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 5-chlorobenzo[d]oxazole with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of hydrazides with carbon disulfide followed by oxidation. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while nucleophilic substitution can result in the replacement of the chlorine atom with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated that these derivatives may possess anti-inflammatory, analgesic, and antitumor properties.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- 5-Chlorobenzo[d]oxazol-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one stands out due to its unique oxadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Propiedades
Número CAS |
78620-15-2 |
|---|---|
Fórmula molecular |
C9H4ClN3O3 |
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
5-(5-chloro-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H4ClN3O3/c10-4-1-2-6-5(3-4)11-7(15-6)8-12-13-9(14)16-8/h1-3H,(H,13,14) |
Clave InChI |
NXIPAFMSTLUXKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(O2)C3=NNC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)




![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
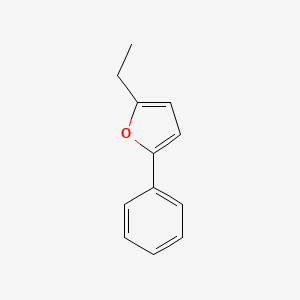
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
